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Compound of Interest

Compound Name: N-Benzoyl-L-proline

Cat. No.: B1331535 Get Quote

Spectroscopic Analysis of N-Benzoyl-L-proline:
A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for the spectroscopic characterization of N-Benzoyl-
L-proline. Due to the limited availability of specific, publicly accessible raw spectroscopic data

for N-Benzoyl-L-proline at the time of this publication, this document will focus on the

expected spectroscopic characteristics based on its chemical structure and provide detailed,

generalized experimental protocols for obtaining the necessary data.

Chemical Structure and Expected Spectroscopic
Data
N-Benzoyl-L-proline, with the IUPAC name (2S)-1-benzoylpyrrolidine-2-carboxylic acid,

possesses key functional groups that give rise to characteristic spectroscopic signals. The

structure contains a benzoyl group attached to the nitrogen of the proline ring and a carboxylic

acid moiety.

Molecular Formula: C₁₂H₁₃NO₃[1]

Molecular Weight: 219.24 g/mol [1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons of the benzoyl group, the methine proton at the chiral center of the proline ring, and the

methylene protons of the pyrrolidine ring. The chemical shifts will be influenced by the electron-

withdrawing effects of the amide and carboxylic acid groups.

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbons

of the benzoyl and carboxylic acid groups, the aromatic carbons, and the carbons of the proline

ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-Benzoyl-L-proline

Assignment
Predicted ¹H Chemical Shift

(ppm)

Predicted ¹³C Chemical Shift

(ppm)

Benzoyl-H (ortho) 7.8 - 8.0 128.0 - 130.0

Benzoyl-H (meta) 7.4 - 7.6 127.0 - 129.0

Benzoyl-H (para) 7.4 - 7.6 131.0 - 133.0

Proline-α-CH 4.5 - 4.7 60.0 - 62.0

Proline-δ-CH₂ 3.5 - 3.8 47.0 - 49.0

Proline-β-CH₂ 1.9 - 2.2 29.0 - 31.0

Proline-γ-CH₂ 2.0 - 2.3 24.0 - 26.0

Benzoyl-C=O - 168.0 - 170.0

Carboxyl-C=O - 175.0 - 177.0

Benzoyl-C (ipso) - 135.0 - 137.0

Note: These are predicted values and may vary based on the solvent and other experimental

conditions.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Table 2: Expected IR Absorption Frequencies for N-Benzoyl-L-proline

Functional Group
Expected Absorption Range

(cm⁻¹)
Vibration Mode

O-H (Carboxylic Acid) 3300 - 2500 (broad) Stretching

C-H (Aromatic) 3100 - 3000 Stretching

C-H (Aliphatic) 3000 - 2850 Stretching

C=O (Amide) 1680 - 1630 Stretching

C=O (Carboxylic Acid) 1725 - 1700 Stretching

C=C (Aromatic) 1600 - 1450 Stretching

C-N 1350 - 1200 Stretching

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, confirming the molecular weight and offering structural clues. The exact

mass of N-Benzoyl-L-proline is 219.08954328 Da.[1]

Table 3: Expected Mass Spectrometry Data for N-Benzoyl-L-proline
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Ion Expected m/z Description

[M+H]⁺ 220.0968
Molecular ion peak

(protonated)

[M+Na]⁺ 242.0787 Sodium adduct

[M-H]⁻ 218.0822
Molecular ion peak

(deprotonated)

C₇H₅O⁺ 105.0335 Benzoyl cation fragment

C₅H₈NO₂⁺ 114.0550 Proline fragment

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and

accuracy.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of N-Benzoyl-L-proline.

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in

an NMR tube.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already

present in the solvent.

Ensure the sample is fully dissolved and the solution is homogeneous.

Data Acquisition (¹H and ¹³C NMR):

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

¹H NMR:

Acquire the spectrum at room temperature.
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Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a

sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR:

Acquire the spectrum using a proton-decoupled pulse sequence.

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be required

compared to ¹H NMR due to the lower natural abundance of ¹³C.

FT-IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid N-Benzoyl-L-proline sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

Procedure:

Record a background spectrum of the empty ATR setup.

Record the sample spectrum.

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Typically, spectra are collected in the range of 4000-400 cm⁻¹.

Mass Spectrometry
Sample Preparation (Electrospray Ionization - ESI):
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Prepare a dilute solution of N-Benzoyl-L-proline (typically 1-10 µg/mL) in a suitable solvent

such as methanol, acetonitrile, or a mixture with water.

A small amount of a volatile acid (e.g., formic acid for positive ion mode) or base (e.g.,

ammonium hydroxide for negative ion mode) can be added to promote ionization.

Data Acquisition:

Instrument: A mass spectrometer equipped with an ESI source (e.g., a quadrupole, time-of-

flight, or Orbitrap analyzer).

Procedure:

Infuse the sample solution into the ESI source at a constant flow rate.

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas

flow, and temperature) to maximize the signal of the molecular ion.

Acquire the mass spectrum in the desired mass range. High-resolution mass spectrometry

is recommended for accurate mass determination.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of a compound like N-Benzoyl-L-proline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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